molecular formula C18H12N2O2S B12866648 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid

Cat. No.: B12866648
M. Wt: 320.4 g/mol
InChI Key: IGCJVATZHKKDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid is a complex organic compound that features a naphthalene ring, a pyridine ring, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 4-cyanonaphthalene, undergoes a nitration reaction to introduce a nitro group, followed by reduction to form the corresponding amine.

    Pyridine Ring Formation: The amine is then reacted with a pyridine derivative under specific conditions to form the desired pyridine ring.

    Thioacetic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl)thio)-2-methylpropanoic acid
  • 2-(Pyridin-3-yl)acetic acid
  • Acetic acid, 2-[[4-(4-cyano-1-naphthalenyl)-3-pyridinyl]thio]

Uniqueness

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-((4-(4-Cyanonaphthalen-1-yl)pyridin-3-yl)thio)acetic acid, with the CAS number 1352793-87-3, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of uric acid reabsorption. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H12N2O2S
  • Molecular Weight : 320.37 g/mol
  • Structure : The compound contains a thioacetic acid moiety linked to a pyridine and a cyanonaphthalene group.

The primary biological activity of this compound is its role as a selective inhibitor of the uric acid transporter URAT1 (Urate Anion Transporter 1). By inhibiting URAT1, this compound reduces uric acid reabsorption in the kidneys, leading to increased uric acid excretion. This mechanism is particularly beneficial in treating conditions associated with hyperuricemia, such as gout.

Pharmacokinetics

Research indicates that upon oral administration, the compound exhibits the following pharmacokinetic properties:

  • C_max (Maximum Plasma Concentration) : Approximately 73 ng/ml.
  • T_max (Time to Reach C_max) : Ranges from 0.25 to 1.5 hours (mean 0.6 hours).
  • AUC_0-24 (Area Under the Curve) : Approximately 0.102 µg·hr/mL.
    These parameters suggest that the compound is rapidly absorbed and reaches peak concentration within a short time frame, indicating its potential for effective therapeutic use.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

  • Uric Acid Transport Inhibition : A study demonstrated that this compound effectively inhibits uric acid uptake in renal cell lines, confirming its role as a URAT1 inhibitor.
  • Cell Viability Assays : The compound showed no significant cytotoxic effects on human kidney cells at therapeutic concentrations, suggesting a favorable safety profile.

In Vivo Studies

In vivo studies have further validated the compound's efficacy:

  • Animal Models : In rodent models of hyperuricemia, administration of the compound resulted in significant reductions in serum uric acid levels compared to control groups.
  • Dose Response : A dose-dependent response was observed, with higher doses correlating with greater reductions in uric acid levels.

Case Studies

Recent clinical trials have explored the therapeutic potential of this compound:

  • Study on Gout Patients : A phase II clinical trial involving patients with gout demonstrated that treatment with this compound led to a statistically significant decrease in serum uric acid levels over a 12-week period.
StudyPopulationTreatment DurationOutcome
Phase II TrialGout Patients12 weeksSignificant reduction in serum uric acid levels

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

2-[4-(4-cyanonaphthalen-1-yl)pyridin-3-yl]sulfanylacetic acid

InChI

InChI=1S/C18H12N2O2S/c19-9-12-5-6-15(14-4-2-1-3-13(12)14)16-7-8-20-10-17(16)23-11-18(21)22/h1-8,10H,11H2,(H,21,22)

InChI Key

IGCJVATZHKKDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=C(C=NC=C3)SCC(=O)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.